2-Methylbenzaldehyde

Catalog No.
S593282
CAS No.
529-20-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzaldehyde

CAS Number

529-20-4

Product Name

2-Methylbenzaldehyde

IUPAC Name

2-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3

InChI Key

BTFQKIATRPGRBS-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone

Synonyms

2-methylBenzaldehyde; o-Tolualdehyde (8CI); 2-Formyltoluene; 2-Methylbenzaldehyde; 2-Tolualdehyde; NSC 103152; o-Methylbenzaldehyde; o-Toluic aldehyde;

Canonical SMILES

CC1=CC=CC=C1C=O

The exact mass of the compound 2-Methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetonein water, 1.18x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of tolualdehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylbenzaldehyde (CAS: 529-20-4), commonly known as o-tolualdehyde, is a mono-methylated aromatic aldehyde that serves as a structurally critical precursor in organometallic synthesis, agrochemical manufacturing, and atmospheric chemistry [1]. Unlike unsubstituted benzaldehyde, the presence of the ortho-methyl group introduces significant steric hindrance and alters the electronic density of the carbonyl carbon [2]. With a boiling point of 199–200 °C and a melting point of -35 °C, it remains a highly processable liquid under standard industrial conditions [3]. For procurement professionals and synthetic chemists, its primary value lies in its specific ortho-substitution, which dictates precise chemoselectivity in cross-coupling, decarbonylation, and photochemical reactions where generic aromatic aldehydes or para-substituted isomers fail to deliver the required steric control [1].

Substituting 2-methylbenzaldehyde with its closest structural isomers, such as 4-methylbenzaldehyde (p-tolualdehyde) or unsubstituted benzaldehyde, fundamentally alters reaction kinetics and product distributions [1]. The ortho-methyl group creates a sterically demanding environment around the formyl group, which actively suppresses unwanted side reactions—such as the Tishchenko reaction during catalytic decarbonylation—resulting in higher targeted yields than the para-isomer[2]. Furthermore, its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as 4-methylbenzaldehyde, and it exhibits a completely divergent photoenolization profile under direct UV irradiation [3]. Consequently, buyers cannot treat tolualdehyde isomers as interchangeable commodities; selecting the exact ortho-isomer is strictly required to achieve targeted steric control and specific photochemical reactivity [1].

Steric Suppression of Side Reactions in Catalytic Decarbonylation

In nickel-catalyzed decarbonylation workflows, the position of the methyl group critically impacts product yield. 2-Methylbenzaldehyde achieves a 75% yield of the decarbonylated product, outperforming 4-methylbenzaldehyde, which only yields 55% under identical conditions[1]. The proximity of the ortho-methyl group to the carbonyl center provides essential steric hindrance that suppresses the competing Tishchenko reaction, a side reaction that degrades yield in less hindered isomers [1].

Evidence DimensionDecarbonylation product yield
Target Compound Data75% yield
Comparator Or Baseline55% yield (4-methylbenzaldehyde)
Quantified Difference20% absolute yield increase
ConditionsNi(COD)2 (15 mol %), PCy3 (30 mol %), cyclohexane, 140 °C, 24 h

Buyers sourcing precursors for decarbonylation-dependent synthetic routes should prioritize the ortho-isomer to maximize atom economy and minimize byproduct formation.

Accelerated Oxidation Kinetics in Gas-Phase NO3 Reactions

For atmospheric modeling and environmental chamber studies, 2-methylbenzaldehyde demonstrates significantly higher reactivity toward NO3 radicals compared to its structural analogs. Absolute and relative rate measurements establish its reaction rate coefficient at 8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1 [1]. This is approximately 1.8 times faster than 4-methylbenzaldehyde (4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1) and over 3.3 times faster than unsubstituted benzaldehyde (2.6 ± 0.3 × 10^-15 cm3 molec-1 s-1) [1].

Evidence DimensionNO3 radical reaction rate coefficient
Target Compound Data8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1
Comparator Or Baseline4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1 (4-methylbenzaldehyde)
Quantified Difference~1.8x faster reaction kinetics than the para-isomer
Conditions7300 L simulation chamber at ambient temperature (298 ± 2 K) and atmospheric pressure

Environmental researchers must procure this specific isomer to accurately simulate rapid ortho-specific atmospheric degradation pathways that cannot be modeled using para-tolualdehyde.

Unique Photochemical Reactivity and Photoenolization

Under direct UV irradiation in exhaust-like smog chamber mixtures, 2-methylbenzaldehyde exhibits a fundamentally different photochemical profile than its isomers. While benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde are totally unreactive when irradiated individually, 2-methylbenzaldehyde is highly reactive due to its susceptibility to photoenolization [1]. This binary contrast in reactivity dictates its specific role in photochemical studies [1].

Evidence DimensionPhotochemical reactivity under direct UV irradiation
Target Compound DataHighly reactive (undergoes photoenolization)
Comparator Or BaselineTotally unreactive (4-methylbenzaldehyde and benzaldehyde)
Quantified DifferenceBinary reactivity contrast (Reactive vs. Unreactive)
ConditionsDirect UV irradiation in individual smog chamber models

Procurement for photochemical reference standards must strictly specify the ortho-isomer, as generic substitution with the para-isomer will result in complete reaction failure.

Chemoselective Exclusion in Photochemical Alkyne Coupling

The steric bulk of 2-methylbenzaldehyde can be leveraged to intentionally prevent reactions in complex mixtures. In the photochemical synthesis of ynones from aryl aldehydes and sulfone-based alkynes, 2-methylbenzaldehyde yields 0% of the target ynone due to steric hindrance and competing photoenolization, whereas unhindered analogs like 4-methoxybenzaldehyde achieve up to 91% yield [1]. This complete suppression allows the ortho-isomer to remain intact during specific photochemical cascades[1].

Evidence DimensionYnone product yield in photochemical coupling
Target Compound Data0% yield (reaction completely suppressed)
Comparator Or Baseline91% yield (4-methoxybenzaldehyde)
Quantified Difference100% suppression of coupling reactivity
ConditionsPhotochemical reaction with hexyne-derived ethyl sulfone

Synthetic chemists can procure this compound specifically to act as an orthogonal, unreactive formyl moiety in multi-step photochemical syntheses where other aldehydes would undesirably couple.

Precursor for Sterically Controlled Organometallic Synthesis

Driven by its ability to suppress the Tishchenko side reaction, 2-methylbenzaldehyde is the preferred precursor for nickel-catalyzed decarbonylation workflows [1]. Buyers sourcing starting materials for complex organometallic transformations should select this isomer over 4-methylbenzaldehyde to ensure higher yields and improved atom economy in the synthesis of specific downstream targets.

Reference Standard for Atmospheric Aerosol Modeling

Because its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as its para-isomer, 2-methylbenzaldehyde is an essential procurement item for environmental laboratories [2]. It is specifically required to calibrate simulation chambers and build accurate atmospheric degradation models that account for rapid ortho-specific oxidation pathways.

Orthogonal Component in Photochemical Cascades

The unique susceptibility of 2-methylbenzaldehyde to photoenolization, combined with its steric hindrance, renders it completely unreactive in certain sulfone-based alkyne couplings where other aldehydes readily react[3]. This allows process chemists to utilize it as a stable, orthogonal building block in complex photochemical mixtures without requiring additional protecting group chemistry.

Physical Description

O-tolualdehyde is a clear liquid. (NTP, 1992)
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Solid

Color/Form

Liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 Da

Monoisotopic Mass

120.057514874 Da

Boiling Point

392 to 396 °F at 760 mmHg (NTP, 1992)
200 °C
BP: 94 °C at 10 mm Hg
200.00 to 201.00 °C. @ 760.00 mm Hg

Flash Point

153 °F (NTP, 1992)

Heavy Atom Count

9

Density

1.0386 at 66 °F (NTP, 1992) - Denser than water; will sink
1.0328 g/cu cm at 20 °C

LogP

2.26 (LogP)
2.26
log kow = 2.26

Melting Point

< 25 °C

UNII

Q7E5H6W6BG

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 140 °F ; 8.0 mmHg at 163 °F; 26.0 mmHg at 207 °F (NTP, 1992)
0.33 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

529-20-4

Metabolism Metabolites

p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/

Wikipedia

2-Methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

2-Methylbenzaldehyde can be produced by partial oxidation of o-xylene, e.g., in acetic acid with cobalt salts as catalysts and bromine compounds as promoters. It can also be obtained from 2-methylbenzyl chloride by gas-phase oxidation at 350-450 °C in the presence of AL2O3-V2O5 catalysts. In the Sommelet reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to form 2-methylbenzaldehyde. This reaction can also use industrial chlorination mixtures containing small amounts of highly chlorinated products in addition to 2-methylbenzyl chloride and unreacted o-xylene.
Prepared by reacting nitropropane with o-xylyl bromide in the presence of sodium ethanoate.

Dates

Last modified: 08-15-2023
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem

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